Einecs 239-264-9

Description

Historical Context and Evolution of Pharmaceutical Co-crystallization and Salt Formation in Chemical Research

The practice of modifying the properties of pharmaceutical solids through the formation of salts has been a long-standing strategy in drug development. nih.govresearchgate.net Historically, the primary motivation for salt formation was to improve the aqueous solubility and dissolution rate of poorly soluble drugs. nih.govnih.gov The selection of an appropriate salt form is a critical step, influenced by factors such as the pKa of the drug and the counterion. nih.govpharmtech.com A general guideline, often referred to as the "pKa rule," suggests that a pKa difference of greater than two to three units between an acid and a base is conducive to salt formation. nih.gov

The concept of co-crystals, while known for over a century with the first reported instance being quinhydrone (B85884) in 1844, has seen a resurgence of interest in the pharmaceutical field more recently. nih.govwikipedia.org Pharmaceutical co-crystals are multi-component crystalline materials where an API is combined with a neutral guest molecule, known as a coformer, in a specific stoichiometric ratio. nih.govnih.gov Unlike salts, the components in co-crystals are in a neutral state and are linked by non-ionic interactions, such as hydrogen bonds. nih.gov The rise of crystal engineering and a deeper understanding of supramolecular chemistry have propelled the rational design of co-crystals to tailor the physical properties of APIs, including solubility, stability, and bioavailability. acs.orgacs.org

Structural Basis and Supramolecular Chemistry Principles Underlying this Specific Co-crystal/Salt

The formation of the 2-Acetoxybenzoic acid-tromethamine system is governed by the principles of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. wikipedia.org In this particular case, the interaction between the acidic carboxylic acid group of 2-Acetoxybenzoic acid and the basic amino group of tromethamine is a primary driving force. vulcanchem.comgoogle.com

The distinction between a salt and a co-crystal in this system depends on the degree of proton transfer between the carboxylic acid of aspirin (B1665792) and the amino group of tromethamine. If a complete proton transfer occurs, an ionic bond is formed, resulting in a salt. If the proton is not fully transferred and the primary interaction is through hydrogen bonding, it is classified as a co-crystal. nih.govnih.gov The molecular architecture involves the acetylated benzene (B151609) ring of aspirin and the polyol amine structure of TRIS. vulcanchem.com The resulting crystalline lattice is held together by a network of hydrogen bonds and other weaker intermolecular forces like van der Waals interactions. wikipedia.org

Academic Significance and Research Implications for Solid-State Pharmaceutical Chemistry

The 2-Acetoxybenzoic acid-tromethamine system serves as a valuable case study for several key areas in solid-state pharmaceutical chemistry.

Solubility and Dissolution Enhancement: A primary goal of forming salts or co-crystals is to improve the solubility and dissolution rate of poorly soluble drugs like aspirin. nih.govnih.gov By pairing it with a highly soluble coformer like tromethamine, the resulting compound can exhibit significantly different dissolution profiles compared to the parent drug. epa.gov

Physical and Chemical Stability: Co-crystallization can impact the physical and chemical stability of an API. nih.gov Research on this system can provide insights into how the formation of a co-crystal/salt affects the degradation pathways of aspirin, which is known to be susceptible to hydrolysis. libretexts.org

Polymorphism and Crystal Form Screening: The study of this compound contributes to the broader understanding of polymorphism in multi-component systems. wikipedia.org Different crystalline forms, or polymorphs, of the co-crystal/salt may exist, each with unique properties. Investigating these forms is crucial for selecting the optimal solid form for development. jst.go.jp

Intellectual Property: The creation of novel co-crystals or salts can provide a pathway for extending the intellectual property of existing drugs. acs.org

Overview of Advanced Methodological Frameworks for Investigating the Compound

A variety of advanced analytical techniques are employed to characterize the 2-Acetoxybenzoic acid-tromethamine co-crystal/salt and elucidate its properties. jst.go.jpresearchgate.net

X-ray Diffraction (XRD): Single-crystal XRD (SCXRD) and powder XRD (PXRD) are fundamental for determining the crystal structure. frontiersin.orgmdpi.com SCXRD provides detailed information about bond lengths, angles, and the three-dimensional arrangement of molecules in the crystal lattice, which is essential for definitively classifying the system as a salt or a co-crystal. frontiersin.org PXRD is used to identify the crystalline phase and can be used to detect polymorphism. mdpi.com

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the chemical bonds within the molecules and are used to probe the interactions between the components. researchgate.netfrontiersin.org Shifts in the characteristic vibrational frequencies of the carboxylic acid and amino groups can indicate the extent of proton transfer. frontiersin.org

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides detailed information about the local chemical environment of specific atoms within the solid state, offering further insight into the nature of the intermolecular interactions. researchgate.net

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions of the compound. nih.govmdpi.com A single, sharp melting point that is different from the melting points of the individual components is often indicative of the formation of a new crystalline phase. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to assess the thermal stability of the compound and detect the presence of solvates. frontiersin.org

Microscopy:

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and surface characteristics of the crystals. scialert.net

Structure

2D Structure

Properties

CAS No. |

15209-52-6 |

|---|---|

Molecular Formula |

C13H19NO7 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

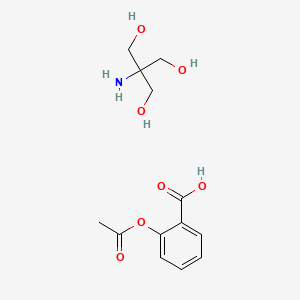

2-acetyloxybenzoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol |

InChI |

InChI=1S/C9H8O4.C4H11NO3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;5-4(1-6,2-7)3-8/h2-5H,1H3,(H,11,12);6-8H,1-3,5H2 |

InChI Key |

QNOVXWOIUNBQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for the 2 Acetoxybenzoic Acid–aminotriol Co Crystal/salt

Optimized Synthetic Pathways for High-Yield Formation of the Compound

Traditional solution crystallization remains a primary method for producing high-purity crystalline materials. Optimization of this process for the 2-acetoxybenzoic acid–tromethamine salt involves meticulous control over stoichiometry, reaction kinetics, and the choice of solvent system.

Control of Stoichiometry and Reaction Kinetics in Compound Synthesis

The formation of the target salt is governed by a classic acid-base reaction. 2-Acetoxybenzoic acid acts as the proton donor (pKa ≈ 3.5), while tromethamine serves as the proton acceptor (pKa of the conjugate acid ≈ 8.1). The significant difference in pKa values (ΔpKa ≈ 4.6) strongly favors proton transfer, leading to the formation of a stable ionic salt rather than a neutral co-crystal.

Kinetic Control: The kinetics of crystallization directly influence the physical properties of the final product, including crystal size, morphology, and polymorphism. Key kinetic parameters include:

Rate of Reagent Addition: A slow, controlled addition of a solution of one reactant to the other prevents localized high supersaturation, which can cause rapid, uncontrolled nucleation and result in small, poorly formed crystals or an amorphous precipitate.

Temperature and Cooling Profile: The temperature at which the solutions are mixed and the subsequent cooling rate are critical. A slow, linear cooling profile generally promotes the growth of larger, more ordered crystals. Conversely, rapid cooling ("crash cooling") can trap impurities and lead to less stable polymorphic forms.

Agitation Rate: Stirring ensures homogeneity of the solution in terms of concentration and temperature. The agitation rate must be optimized to enhance mass transfer without inducing secondary nucleation or crystal breakage through excessive shear forces.

Exploration of Solvent Systems and Their Impact on Product Purity and Yield

The choice of solvent is arguably the most critical parameter in solution crystallization. An ideal solvent system should exhibit high solubility for the individual reactants (2-acetoxybenzoic acid and tromethamine) but low to moderate solubility for the resulting salt product. This differential solubility provides the driving force for crystallization upon salt formation or cooling.

Polar protic solvents like ethanol (B145695) are often favored as they can effectively solvate the ionic species and facilitate the proton transfer necessary for salt formation. However, the presence of water must be strictly controlled, as it can promote the hydrolysis of the ester group in 2-acetoxybenzoic acid, leading to the formation of salicylic (B10762653) acid and acetic acid as impurities. The impact of different solvent systems is a subject of extensive empirical research.

Table 1: Influence of Solvent System on Synthesis of 2-Acetoxybenzoic Acid–Tromethamine Salt (This is an interactive table. You can sort the columns by clicking on the headers.)

| Solvent System | Reactant Solubility | Product Solubility | Typical Yield (%) | Observed Purity (HPLC, %) | Notes |

| Ethanol (95%) | High | Low-Moderate | 90-95 | >99.5 | Excellent balance of properties; promotes well-defined crystals. |

| Isopropanol | Moderate | Low | 88-92 | >99.0 | Slower crystallization kinetics; may yield larger crystals. |

| Acetone (B3395972) | High | Low | 85-90 | >99.0 | Risk of side reactions (e.g., aldol) if not pure; very low product solubility. |

| Ethyl Acetate | Moderate | Very Low | >95 | >98.5 | Rapid precipitation can lead to smaller particles; purity may be slightly lower. |

| Water | High | High | <20 | <90 (due to hydrolysis) | Unsuitable due to high product solubility and significant hydrolysis of 2-acetoxybenzoic acid. |

| Acetonitrile (B52724)/Water (9:1) | High | Moderate | 80-85 | >98.0 | Co-solvent system used to fine-tune solubility; water content is critical. |

Novel Approaches to Environmentally Benign Synthesis of the Co-crystal/Salt

Growing emphasis on green chemistry has spurred the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. These approaches offer benefits in terms of reduced environmental impact, lower cost, and often, unique polymorphic outcomes.

Mechanochemical Synthesis and Characterization

Mechanochemistry involves the use of mechanical energy (e.g., grinding, milling, or shearing) to induce chemical transformations in the solid state. For the 2-acetoxybenzoic acid–tromethamine salt, this is an exceptionally efficient method.

Neat Grinding (NG): In this solvent-free technique, stoichiometric amounts of the two solid reactants are ground together in a ball mill or a mortar and pestle. The mechanical force initiates the acid-base reaction at the particle interfaces, propagating through the bulk material to yield the salt product quantitatively.

Liquid-Assisted Grinding (LAG): This method involves adding a sub-stoichiometric amount of a liquid to the grinding mixture. The liquid does not act as a bulk solvent but as a catalyst, enhancing molecular mobility and accelerating the rate of co-crystal/salt formation. For this system, a few microliters of ethanol or acetonitrile can dramatically reduce grinding time compared to neat grinding.

Characterization of the mechanochemically synthesized product is crucial to confirm complete conversion. Key techniques include:

Powder X-Ray Diffraction (PXRD): The appearance of a new, unique diffraction pattern and the disappearance of peaks corresponding to the starting materials confirm the formation of a new crystalline phase.

Differential Scanning Calorimetry (DSC): The product exhibits a single, sharp endotherm at a melting point distinct from either of the reactants, indicating the formation of a pure, new compound.

Infrared Spectroscopy (FTIR): The most definitive evidence for salt formation is observed in the IR spectrum. The characteristic carboxylic acid C=O stretch of 2-acetoxybenzoic acid (around 1690 cm⁻¹) disappears and is replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1560 cm⁻¹ and 1400 cm⁻¹, respectively. Concurrently, new bands corresponding to the protonated amine (N-H⁺) of tromethamine appear.

Solvent-Free and Supercritical Fluid Methodologies

Beyond mechanochemistry, other innovative techniques are being explored.

Melt Crystallization: This method involves heating a stoichiometric mixture of the solid reactants above their eutectic melting point, creating a homogeneous liquid phase from which the salt crystallizes upon controlled cooling. A major challenge for the 2-acetoxybenzoic acid system is its thermal lability. The process requires precise temperature control to avoid thermal decomposition of the acid component before the salt can form and crystallize.

Supercritical Fluid (SCF) Technology: Supercritical carbon dioxide (scCO₂) is a promising green solvent alternative. In the Supercritical Anti-Solvent (SAS) process, the two reactants are first dissolved in a small amount of a conventional organic solvent (e.g., ethanol). This solution is then sprayed into a vessel containing scCO₂, which is a poor solvent for the salt. The rapid expansion and mixing cause the salt to precipitate as fine, uniform microparticles, while the scCO₂ and ethanol form a single fluid phase that is easily removed. This method offers excellent control over particle size and morphology and yields a product free of residual solvents.

Rational Design and Synthesis of Analogs and Related Derivatives

The principles used to synthesize the 2-acetoxybenzoic acid–tromethamine salt can be extended to rationally design and create a family of related analogs. This strategy, known as crystal engineering, aims to systematically modify molecular components to tune the physicochemical properties of the resulting solid, such as solubility, stability, and melting point.

Design strategies involve modifying either the acidic or the basic component:

Modification of the Acidic Component: 2-Acetoxybenzoic acid can be replaced with other structurally related acids. The choice of acid will alter the pKa, hydrogen bonding capability, and molecular shape, directly influencing the crystal packing and properties of the resulting salt.

Modification of the Basic Component: Tromethamine can be substituted with other amino alcohols or organic bases. The pKa, number of hydrogen bond donors/acceptors, and steric bulk of the base are key design parameters.

The ΔpKa rule (pKa(base) - pKa(acid)) is a useful guideline: a value > 3 strongly suggests salt formation, while a value < 0 favors co-crystal formation. Values between 0 and 3 represent a continuum where either outcome is possible.

Table 2: Rational Design of Analogs Based on Acid-Base Pairing (This is an interactive table. You can sort the columns by clicking on the headers.)

| Acidic Component | Basic Component | ΔpKa | Predicted Outcome | Potential Impact on Properties |

| 2-Acetoxybenzoic Acid | Tromethamine | 4.6 | Salt (Reference) | Benchmark for comparison. |

| Salicylic Acid | Tromethamine | 5.1 | Salt | Higher melting point due to additional H-bonding from phenolic -OH. |

| Diflunisal | Tromethamine | 5.0 | Salt | Increased lipophilicity from difluorophenyl group, may alter solubility profile. |

| 2-Acetoxybenzoic Acid | 2-Amino-2-methyl-1-propanol | 6.0 | Salt | Different crystal packing due to altered base geometry; may affect stability. |

| Benzoic Acid | Tromethamine | 3.9 | Salt | Simpler structure, serves as a model system for studying packing motifs. |

| Salicylic Acid | Imidazole | 0.03 | Co-crystal / Salt Continuum | Borderline case; structure highly sensitive to crystallization conditions. |

By systematically exploring these combinations, a library of new materials can be synthesized. Each new salt or co-crystal can then be fully characterized to establish a clear structure-property relationship, advancing the fundamental understanding of multi-component solids based on the tromethamine scaffold.

Chemical Modification of the 2-Acetoxybenzoic Acid Moiety for Co-crystallization

The modification of the 2-acetoxybenzoic acid (ASA) molecule itself presents a sophisticated avenue for creating novel co-crystals with tailored properties. While ASA is a versatile molecule for co-crystallization, strategic chemical modifications can further enhance its ability to form stable and effective co-crystals. nih.gov

Research into the derivatization of ASA for co-crystallization has explored modifications of its carboxylic acid group. One notable approach involves the conversion of the carboxylic acid to a carboxamide. ekb.eg This transformation fundamentally alters the hydrogen bonding capabilities of the molecule. The resulting N-substituted salicylamide (B354443) derivative introduces new hydrogen bond donor and acceptor sites, which can lead to different supramolecular synthons and, consequently, novel co-crystal structures with potentially improved stability or altered dissolution profiles. ekb.eg

The synthesis of an ASA derivative, N–[5–Methyl–2–(1,3,4–thiadiazolyl)]–acetyl salicylamide, was achieved by reacting ASA with 2–amino–5–methyl–1,3,4–thiadiazole in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). ekb.eg This method demonstrates the feasibility of creating amide derivatives of ASA that can be further explored for co-crystallization with various co-formers, including polyol-amines.

Another strategy involves the exploration of different salt forms of ASA. While the primary focus is often on co-crystals, the formation of salts with different counterions can also be considered a form of chemical modification. For instance, novel pharmaceutical compounds comprising ticagrelor (B1683153) with sodium, potassium, calcium, and magnesium salts of aspirin (B1665792) have been investigated. google.com These salts can offer different dissolution profiles and stability characteristics compared to the free acid or the tromethamine salt. google.com

Furthermore, understanding the self-assembly of ASA with different molecules can inform derivatization strategies. Studies on novel ASA co-crystals with pyridine-based co-crystal formers (CCFs) like 4,4'-bipyridine (B149096) have shown that the acetyl group's conformation and the formation of catemers or dimers between ASA molecules are crucial aspects of the crystal packing. uiowa.educore.ac.uk This knowledge can guide the design of ASA derivatives where modifications to the acetyl group or the aromatic ring could favor specific intermolecular interactions and lead to more stable co-crystals.

The following table summarizes key findings from studies on the chemical modification of 2-acetoxybenzoic acid for co-crystallization.

| Modification Strategy | Resulting Derivative/Complex | Key Findings | Reference |

| Carboxamide Synthesis | N–[5–Methyl–2–(1,3,4–thiadiazolyl)]–acetyl salicylamide | Conversion of the carboxylic acid to a carboxamide introduces new hydrogen bonding sites, potentially leading to novel co-crystals with altered properties. ekb.eg | ekb.eg |

| Salt Formation | Ticagrelor with sodium salt of aspirin | Salts of aspirin can offer improved dissolution profiles and stability compared to the free acid. google.com | google.com |

| Co-crystallization with Pyridine-based CCFs | 2(ASA)·(4,4'-bipyridine) | The self-assembly of ASA is a critical factor, with the acetyl group conformation and ASA-ASA interactions influencing the final co-crystal structure. uiowa.educore.ac.uk | uiowa.educore.ac.uk |

Investigation of Alternative Polyol-Amines in Salt/Co-crystal Formation

The selection of the co-former is a critical step in the design of co-crystals and salts with desired physicochemical properties. In the context of the 2-acetoxybenzoic acid–aminotriol complex, tromethamine serves as an effective polyol-amine co-former. However, the investigation of alternative polyol-amines can lead to the discovery of new crystalline forms with enhanced characteristics.

The ability of a co-former to interact with the API through non-covalent interactions, such as hydrogen bonding, is paramount. researchgate.net Polyol-amines are particularly interesting candidates due to the presence of both hydroxyl (-OH) and amino (-NH2) groups, which can act as hydrogen bond donors and acceptors. This multifunctionality allows for the formation of robust supramolecular synthons with carboxylic acids like 2-acetoxybenzoic acid.

A systematic approach to selecting alternative polyol-amines involves considering factors such as:

pKa Value: The difference in pKa between the carboxylic acid of ASA and the amino group of the polyol-amine is a key determinant of whether a salt or a co-crystal is formed. A larger pKa difference generally favors salt formation through proton transfer.

Solubility of the Co-former: The solubility of the co-former itself can impact the dissolution rate of the resulting co-crystal. rjptonline.org

Amino acids represent a promising class of alternative co-formers as they are polyfunctional molecules containing both a carboxylic acid and an amino group, and many also possess hydroxyl groups in their side chains (e.g., serine, threonine, tyrosine). mdpi.com The use of amino acids like valine has been shown to form stable co-crystals with acetylsalicylic acid, leading to improved solubility and dissolution rates. innovareacademics.in The zwitterionic nature of amino acids can also contribute to the formation of stable crystal lattices. mdpi.com

The following table provides examples of alternative co-formers that have been investigated for co-crystallization with carboxylic acids, highlighting the potential for discovering new polyol-amine co-crystals with 2-acetoxybenzoic acid.

| Co-former Class | Example Co-former | Rationale for Selection | Potential Outcome with 2-Acetoxybenzoic Acid | Reference |

| Amino Acids | Valine | Contains both amino and carboxylic acid groups, capable of forming strong hydrogen bonds. Generally Recognized as Safe (GRAS). | Formation of a stable co-crystal with enhanced solubility and dissolution rate. innovareacademics.in | innovareacademics.in |

| L-Proline | Can increase the permeability of the API and break down the dimer formation of carboxylic acids, improving solubility. mdpi.com | Potential for improved bioavailability. | mdpi.com | |

| Polyols | Mannitol, Xylitol | Multiple hydroxyl groups for hydrogen bonding. Often used as pharmaceutical excipients. | Formation of co-crystals with modified physical properties. | nih.gov |

| Amine-containing Compounds | 4,4'-Bipyridine | Nitrogen-containing heterocycles can form strong O-H···N hydrogen bonds with carboxylic acids. uiowa.educore.ac.uk | Creation of novel co-crystal structures with predictable synthons. | uiowa.educore.ac.uk |

The exploration of a diverse range of polyol-amines, guided by the principles of crystal engineering and supramolecular chemistry, holds significant potential for the development of new and improved solid forms of 2-acetoxybenzoic acid.

Comprehensive Structural Elucidation and Advanced Physicochemical Characterization of the Compound’s Solid Forms

High-Resolution Spectroscopic Techniques for Solid-State Analysis of the Compound

Spectroscopy provides a window into the molecular world, offering detailed information on conformation, atomic environments, and the non-covalent interactions that govern the solid state.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Environment

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the local atomic environment in crystalline and amorphous solids. For choline (B1196258) salts, ssNMR can precisely define the conformation of the choline cation and characterize its interactions with the counter-anion. google.com

Research Findings: Studies on related choline-containing salts demonstrate the utility of multi-nuclear ssNMR. researchgate.net Variable-temperature ¹H ssNMR can reveal dynamic processes, such as molecular rotations or phase transitions. researchgate.net Two-dimensional correlation experiments, like ¹H-¹³C Heteronuclear Correlation (HETCOR), map the connectivity between protons and carbons, confirming the molecular structure in the solid state.

The choline cation's conformation (specifically the O-C-C-N torsion angle) can exist in either a gauche or anti arrangement. The chemical shifts of the choline carbons are sensitive to this conformation, allowing ssNMR to distinguish between different polymorphs or conformational states within the crystal lattice. Furthermore, ¹H-¹⁴N Heteronuclear Single-Quantum Correlation (HSQC) experiments, though often applied in solution, have been developed in solid-state NMR and can provide highly specific information about the choline headgroup's environment due to the interaction between protons and the quadrupolar ¹⁴N nucleus. nih.gov

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Choline Salts

| Choline Carbon Atom | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| N(CH₃)₃ | 54-56 | Environment of the quaternary ammonium (B1175870) headgroup |

| N-CH₂ | 66-68 | Sensitive to O-C-C-N torsion angle (conformation) |

| CH₂-OH | 58-60 | Participation of hydroxyl group in hydrogen bonding |

Advanced Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to the molecular vibrations and, by extension, the strength and nature of intermolecular forces like hydrogen bonds. researchgate.net

Research Findings: In choline tosylate, the primary interaction is the hydrogen bond between the hydroxyl (-OH) group of the choline cation and the sulfonate (-SO₃⁻) group of the tosylate anion. This interaction can be directly observed in the IR spectrum. The O-H stretching vibration, typically a broad band, provides information on the strength and distribution of hydrogen bonds.

Raman spectroscopy is particularly useful for probing the conformational state of the choline cation. The symmetric C-N stretching vibration of the choline headgroup gives rise to distinct bands for the gauche and trans conformers. osti.govmsrjournal.com For example, in studies of choline chloride, a strong Raman band around 714-719 cm⁻¹ is characteristic of the gauche conformer. osti.govmsrjournal.com The presence and relative intensity of these conformation-specific bands allow for a detailed analysis of the cation's structure in the solid state. Analysis of the tosylate anion's vibrational modes, such as the S=O stretching bands, can also indicate the degree and symmetry of its involvement in hydrogen bonding. scribd.com

Table 2: Key Vibrational Modes in Choline Tosylate Analysis

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Structural Insight |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3500 | Strength and nature of hydrogen bonding |

| C-H Stretch (Choline & Toluene) | IR, Raman | 2800 - 3100 | Confirms presence of aliphatic and aromatic groups |

| S=O Asymmetric Stretch | IR, Raman | ~1200 - 1250 | Environment of the sulfonate group |

| S=O Symmetric Stretch | IR, Raman | ~1030 - 1050 | Environment of the sulfonate group |

| C-N Symmetric Stretch | Raman | ~715 (gauche), ~770 (anti) | Conformation of the choline cation backbone |

Single-Crystal and Powder X-ray Diffraction (XRD) for Atomic and Molecular Architecture

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. oxcryo.com It allows for the precise measurement of bond lengths, bond angles, and the parameters of the crystal lattice.

Determination of Crystal Lattice Parameters and Unit Cell Geometry

Single-crystal XRD provides the most detailed structural information, yielding the precise dimensions of the unit cell—the fundamental repeating block of the crystal. These dimensions include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), which define the crystal system (e.g., monoclinic, orthorhombic).

Research Findings: While a specific single-crystal structure of choline tosylate is not detailed in the provided search results, analysis of related compounds shows that such data is fundamental. For a given crystalline form, the unit cell parameters are unique and serve as a fingerprint for that specific polymorph. This data is the foundation upon which a full structural refinement is built.

Table 3: Example of Unit Cell Parameter Data from a Crystallographic Study

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The geometry of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| a (Å) | 10.54 | Length of the 'a' axis of the unit cell |

| b (Å) | 15.21 | Length of the 'b' axis of the unit cell |

| c (Å) | 9.88 | Length of the 'c' axis of the unit cell |

| β (°) | 98.5 | Angle between the 'a' and 'c' axes |

| Volume (ų) | 1567 | Total volume of one unit cell |

| Z | 4 | Number of formula units per unit cell |

Note: The data in this table is illustrative and based on typical values for organic salts, not experimentally determined values for choline tosylate.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in the Co-crystal/Salt

The data from a single-crystal XRD experiment allows for the exact mapping of the hydrogen bonding network. It reveals which atoms act as hydrogen bond donors (the choline -OH group) and which act as acceptors (the sulfonate oxygens). This network is the primary driver of the supramolecular assembly, dictating how the ions pack together to form the crystal.

Quantitative Phase Analysis and Crystallinity Assessment by Powder XRD

Powder X-ray Diffraction (PXRD) is a rapid and powerful tool for analyzing polycrystalline materials. oxcryo.com It is used to identify crystalline phases, determine the degree of crystallinity, and detect the presence of different polymorphs. whiterose.ac.uk

Research Findings: A PXRD pattern consists of a series of diffraction peaks (Bragg peaks) at specific angles (2θ). The position of these peaks is determined by the unit cell parameters, while their intensity is related to the arrangement of atoms within the cell. A highly crystalline sample of choline tosylate will produce a pattern with sharp, well-defined peaks. chemicalbook.com Conversely, the presence of amorphous (non-crystalline) content would be indicated by a broad, underlying hump in the pattern.

Quantitative phase analysis can be performed to determine the relative amounts of different polymorphs in a mixture. The degree of crystallinity can also be calculated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity, including any amorphous background. This is a critical quality control parameter in the manufacturing of crystalline materials. researchgate.net

Thermal Analysis for Understanding Phase Transitions and Stability Mechanisms (Academic Perspective)

Thermal analysis techniques are pivotal in characterizing the solid-state properties of chemical compounds, offering insights into phase transitions, stability, and decomposition.

Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as melting, crystallization, and solid-state transitions.

Acetylsalicylic Acid (Aspirin): DSC studies on pure acetylsalicylic acid show a sharp endothermic peak corresponding to its melting point. Reported melting temperatures for acetylsalicylic acid vary, with values cited around 133.4°C to 143.9°C. bch.ro One study using a NETZSCH DSC 214 Polyma determined the extrapolated onset of melting at 138.5°C with a melting enthalpy of 178 J/g. netzsch.com It is also known to exist in different polymorphic forms, with Form I melting at 144.9°C and Form II at 135.5°C. netzsch.com Another investigation reported a melting point of 139.74°C with a heat of fusion (ΔHf) of 167.01 J/g. idsi.md

Tromethamine (Tris): Tromethamine exhibits a more complex thermal behavior. DSC thermograms have shown two endothermic peaks, one at approximately 137.1°C, attributed to a solid-state transition, and a second sharp peak at 170.5°C, corresponding to its melting point. jrespharm.com Another study on ketorolac (B1673617) tromethamine showed a characteristic sharp endothermic peak for the tromethamine salt at 169.62°C. banglajol.info

For the 1:1 compound of acetylsalicylic acid and tromethamine, it is expected that the DSC thermogram would show a unique melting endotherm, different from either of the individual components, which would confirm the formation of a new single crystalline phase, such as a salt or co-crystal. For instance, multicomponent crystals of mefenamic acid and tromethamine exhibited a single, sharp endothermic peak at 110°C, which was distinct from the melting points of the individual substances. jrespharm.com Similarly, a lornoxicam-tromethamine co-crystal showed a strong endothermic peak at 55.9°C. google.com

Table 1: Illustrative DSC Data for Individual Components and Analogous Compounds

| Sample | Thermal Event | Temperature (°C) | Enthalpy (J/g) | Reference |

| Acetylsalicylic Acid | Melting (Onset) | 138.5 | 178 | netzsch.com |

| Acetylsalicylic Acid | Melting | 139.74 | 167.01 | idsi.md |

| Tromethamine | Solid-State Transition | 137.1 | - | jrespharm.com |

| Tromethamine | Melting | 170.5 | - | jrespharm.com |

| Mefenamic Acid–Tromethamine | Melting | 110 | - | jrespharm.com |

| Lornoxicam–Tromethamine | Melting | 55.9 | - | google.com |

This table is for illustrative purposes and is based on data for the individual components and analogous compounds, not the specific compound Einecs 239-264-9.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Volatilization Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing critical information about thermal stability and decomposition kinetics.

Direct TGA data for this compound is not available. However, the thermal decomposition of its constituents has been studied.

Acetylsalicylic Acid (Aspirin): TGA shows that the thermal degradation of acetylsalicylic acid begins at temperatures above its melting point, around 150°C. netzsch.com The decomposition often occurs in multiple steps. The first step involves the loss of acetic acid to form salicylic (B10762653) acid. bch.ro Further heating leads to the decomposition of salicylic acid, which can produce phenol (B47542) and carbon dioxide. bch.ro Some studies indicate that the maximum degradation temperature for aspirin (B1665792) is around 181°C. researchgate.net

Tromethamine (Tris): TGA data for tromethamine, often in the context of its salts, shows that it is generally stable up to its melting point, with decomposition occurring at higher temperatures. For example, the TGA of a bimatoprost (B1667075) tromethamine salt showed weight loss at temperatures greater than its melting point of 107.2°C. google.com

When combined in a 1:1 compound, the thermal stability could be altered compared to the individual components. The interaction between the acidic acetylsalicylic acid and the basic tromethamine might lead to a different decomposition pathway. TGA of the compound would likely show a unique decomposition profile, potentially with different onset temperatures and mass loss steps compared to the individual molecules. For instance, a patent for a tromethamine salt of another compound shows a distinct TGA thermogram for the salt form. google.com

Table 2: Illustrative TGA Data for Individual Components

| Sample | Onset of Decomposition (°C) | Key Decomposition Products | Reference |

| Acetylsalicylic Acid | ~150 | Acetic acid, Salicylic acid, Phenol, Carbon dioxide | netzsch.combch.ro |

| Tromethamine Salt (Bimatoprost) | >107.2 | - | google.com |

This table is for illustrative purposes and is based on data for the individual components and analogous compounds, not the specific compound this compound.

Microscopic and Surface Characterization Methodologies

Microscopic techniques are essential for visualizing the solid-form characteristics of a compound, such as particle shape, size, and surface features, which can influence its bulk properties and performance.

Scanning Electron Microscopy (SEM) for Particle Morphology and Habit

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is widely used to study the morphology (shape and size) and habit (characteristic external shape) of crystalline particles.

While SEM images of the specific compound this compound are not publicly available, SEM has been used to characterize its individual components and related materials.

Acetylsalicylic Acid (Aspirin): SEM images of acetylsalicylic acid crystals typically show them as prismatic or needle-like crystals. alamy.comsciencephotogallery.com The crystal habit can be influenced by the crystallization conditions. For example, banded spherulites of aspirin have been observed when crystallized from a melt, appearing as helicoidal crystallites. nih.gov

Tromethamine (Tris): The morphology of tromethamine and its co-crystals has also been investigated using SEM. For example, in a study of multicomponent crystals of mefenamic acid and tromethamine, SEM images revealed a new crystal habit for the co-crystal that was distinct from the starting materials. jrespharm.com Similarly, the formation of caffeic acid-tromethamine multi-component crystals resulted in a new crystal habit observable by SEM. atlantis-press.comatlantis-press.com

Based on these analogous systems, it is highly probable that the 1:1 compound of acetylsalicylic acid and tromethamine would exhibit a unique crystal morphology, different from the individual components, which could be clearly visualized and characterized by SEM.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It can be used to obtain a three-dimensional image of a sample's surface topography and to measure nanoscale mechanical properties.

Specific AFM studies on this compound are not documented in available literature. However, AFM has been applied to its constituents and related systems.

Acetylsalicylic Acid (Aspirin): AFM has been used to characterize and distinguish between different crystal faces of aspirin, such as the (001) and (100) surfaces, by probing the surface chemistry with functionalized AFM tips. acs.orgnih.gov These studies provide insight into the anisotropic surface properties of the crystals. AFM has also been employed to investigate the mechanical properties of aspirin nanocrystals, revealing that their stiffness can be significantly different from that of macroscopic crystals. nsf.gov

Tromethamine (Tris): AFM has been utilized to study the physical properties of liposomes and nanoparticles containing tromethamine salts. For instance, AFM was used to study the surface of ketorolac tromethamine-loaded liposomes. tandfonline.comnih.gov It has also been used to observe the surface topology of microspheres containing ketorolac tromethamine. researchgate.net

For the compound of interest, AFM could be a powerful tool to investigate the nanoscale surface topography of its co-crystals or salt forms. It could reveal details about surface defects, growth steps, and the arrangement of molecules on the crystal surface, providing a deeper understanding of its solid-state properties.

Crystallographic Engineering, Polymorphism, and Amorphous Forms of the 2 Acetoxybenzoic Acid–aminotriol Co Crystal/salt

Principles of Crystal Engineering Applied to the Rational Design of the Co-crystal/Salt

Crystal engineering provides a framework for designing multi-component crystalline solids, such as co-crystals and salts, with tailored physical and chemical properties. google.comresearchgate.net The formation of the tromethamine acetylsalicylate co-crystal/salt is a prime example of rational design based on supramolecular synthons—predictable and robust non-covalent interactions. researchgate.net

The primary interaction driving the formation of this multi-component crystal is the hydrogen bonding between the carboxylic acid group of acetylsalicylic acid and the primary amine group of tromethamine. vulcanchem.comatlantis-press.com The significant difference in the pKa values of acetylsalicylic acid (a weak acid with a pKa of approximately 3.5) and tromethamine (a weak base with a pKa of about 8.1) suggests a proton transfer, leading to the formation of a salt. atlantis-press.commdpi.com This ionic interaction is a strong and directional force that guides the assembly of the two molecules into a stable crystal lattice. researchgate.net

Computational models and structural analysis indicate that the planar benzene (B151609) core of the acetylsalicylate ion interacts with the tromethamine cation through these robust hydrogen bonds. vulcanchem.com This interaction is a key principle in supramolecular synthesis, where predictable bonding motifs are used to construct novel crystalline architectures. google.com The goal of co-crystallization in this context is often to enhance properties like solubility, stability, and dissolution rate compared to the individual components. researchgate.netgoogle.com For instance, tromethamine has been successfully used as a coformer to improve the dissolution rates of other active pharmaceutical ingredients (APIs) like gliclazide (B1671584) and mefenamic acid. atlantis-press.comresearchgate.net

The design of the tromethamine acetylsalicylate system leverages these principles to create a new solid phase with potentially superior pharmaceutical attributes. researchgate.netgoogle.com

Identification, Characterization, and Interconversion of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. netzsch.com These different forms, or polymorphs, can exhibit distinct physicochemical properties. Both tromethamine and acetylsalicylic acid are known to exhibit polymorphism. Acetylsalicylic acid has at least three identified polymorphs (Forms I, II, and III). mdpi.comwikipedia.org Similarly, other tromethamine salts, such as ketorolac (B1673617) tromethamine, are known to exist in multiple crystal forms. pfizer.comfda.gov

Given the polymorphic nature of its constituents, it is highly probable that tromethamine acetylsalicylate can also exist in different polymorphic forms. The identification of these forms typically involves techniques such as:

Powder X-ray Diffraction (PXRD): To identify unique diffraction patterns for each crystalline form. nih.govijpsonline.com

Differential Scanning Calorimetry (DSC): To detect differences in melting points, transition temperatures, and enthalpies. mdpi.comresearchgate.net

Infrared (IR) and Raman Spectroscopy: To probe for variations in molecular vibrations resulting from different crystal packing. nih.gov

The interconversion between polymorphic forms can be triggered by changes in temperature, pressure, or exposure to different solvents. rsc.orgresearchgate.net For example, studies on related compounds have shown that different grinding methods (wet vs. dry) can lead to different polymorphs. researchgate.net The stability relationship between polymorphs is crucial; one form may be the most stable under ambient conditions, while others are metastable and may convert over time. wikipedia.orgresearchgate.net Understanding and controlling these transformations are critical for ensuring the consistent performance of a pharmaceutical product.

Mechanistic Understanding of Factors Governing Polymorphism and Amorphism

Influence of Crystallization Solvents and Their Impact on Solid Form Selection

The choice of solvent is a critical factor in controlling which polymorphic form of a compound crystallizes. mdpi.com Solvents can influence the nucleation and growth of crystals by interacting differently with the solute molecules, thereby stabilizing different molecular conformations or packing arrangements. researchgate.net This principle is well-documented for acetylsalicylic acid, where different solvents or the presence of additives can lead to the crystallization of different forms. nih.govrsc.org For instance, single crystals of the metastable Form II of aspirin (B1665792) can be obtained from acetonitrile (B52724) or tetrahydrofuran (B95107) in the presence of an impurity. rsc.org

The mechanism often involves a combination of factors:

Solubility: The solubility of the compound in different solvents at various temperatures dictates the supersaturation level that can be achieved.

Solvent-Solute Interactions: Specific hydrogen bonding or other interactions between the solvent and the solute can favor the formation of a particular polymorph. mdpi.com

Evaporation Rate: The rate at which the solvent is removed can affect the kinetics of nucleation and crystal growth, sometimes favoring the formation of metastable forms. researchgate.net

For the tromethamine acetylsalicylate system, a systematic screening of various solvents with different polarities and hydrogen bonding capabilities would be necessary to map out the polymorphic landscape. The use of solvent-drop grinding, where a small amount of solvent is added to catalyze the transformation, has also been shown to be an effective method for producing and screening for multi-component crystals and their polymorphs. atlantis-press.com

Table 1: Influence of Solvents on Crystal Form Selection

| Solvent Property | Potential Impact on Crystallization | Example from Related Systems |

|---|---|---|

| Polarity | Affects solubility and the nature of solvent-solute interactions. researchgate.net | Polar solvents may favor the formation of salt-like structures due to stabilization of ionic species. |

| Hydrogen Bonding | Can compete with or promote specific intermolecular synthons between coformers. | Alcoholic solvents can form hydrogen bonds, potentially leading to solvate formation or favoring a specific polymorph. researchgate.net |

| Evaporation Rate | Fast evaporation can trap kinetic (metastable) forms; slow evaporation favors thermodynamic (stable) forms. researchgate.net | Rapid solvent removal in spray drying can lead to amorphous or metastable forms. researchgate.net |

| Additives/Impurities | Can act as templates or inhibitors for the nucleation of specific polymorphs. rsc.org | Aspirin Form II was crystallized in the presence of aspirin anhydride. rsc.org |

Role of Supersaturation and Nucleation Kinetics in Polymorph Control

Supersaturation is the primary driving force for crystallization. The level of supersaturation and the kinetics of nucleation play a pivotal role in determining which polymorph is formed. nih.gov According to Ostwald's Rule of Stages, the least stable (most soluble) polymorph often nucleates first, followed by a transformation to a more stable form. researchgate.net

Controlling the rate of supersaturation generation is key to polymorph control:

Cooling Rate: Rapid cooling can generate high supersaturation, favoring the nucleation of metastable polymorphs. Slow cooling allows the system to remain closer to equilibrium, favoring the stable form.

Solvent Addition/Anti-solvent Addition: The rate at which an anti-solvent is added can precisely control the supersaturation level.

Nucleation kinetics—the rate at which stable crystal nuclei form—can be influenced by temperature, supersaturation, and the presence of heterogeneous surfaces or seed crystals. nih.govunits.it Studies on aspirin have shown that nucleation can be tuned by using engineered surfaces with different chemical functionalities, which alters the induction time for crystallization. nih.gov High supersaturation rates can promote the nucleation of different polymorphs, although in some cases, accelerated kinetics may not alter the resulting crystal form. nih.gov A detailed study of the temperature-concentration phase diagram for tromethamine acetylsalicylate would be essential to identify the regions of stability for different potential polymorphs and to design crystallization processes to target a specific form.

Formation and Characterization of Pseudopolymorphs, Solvates, and Hydrates

Pseudopolymorphism refers to the phenomenon where solvent molecules are incorporated into the crystal lattice of a compound, forming solvates or, in the case of water, hydrates. netzsch.com These forms are distinct from true polymorphs and can have significantly different properties, including solubility and stability. mdpi.comlancs.ac.uk Given that many crystallization processes occur from solution, the formation of solvates and hydrates is a common occurrence. contractpharma.com

The formation of a hydrate (B1144303) or solvate depends on the interaction between the host (tromethamine acetylsalicylate) and the solvent molecules. lancs.ac.uk Water, with its ability to act as both a hydrogen bond donor and acceptor, is particularly adept at being incorporated into crystal structures. mdpi.com The characterization of these forms relies on techniques that can detect the presence of the solvent in the crystal:

Thermogravimetric Analysis (TGA): Measures weight loss upon heating, which can quantify the amount of solvent in the crystal. netzsch.com

Single-Crystal X-ray Diffraction (SCXRD): Can precisely determine the location of solvent molecules within the crystal lattice. ucc.ie

Dynamic Vapor Sorption (DVS): Measures the uptake and loss of solvent vapor by the solid, which is useful for studying the stability of hydrates at different relative humidities. contractpharma.com

The stability of a hydrate is a critical consideration. Some hydrates are stable over a wide range of conditions, while others may readily lose water (dehydrate), sometimes transforming into an anhydrous polymorph or an amorphous form. contractpharma.com For example, sodium acetylsalicylate has been shown to form a stable dihydrate as well as a hemihydrate. ucc.ie Understanding the potential for hydrate formation is crucial, as it can occur during manufacturing, formulation, or storage, potentially altering the drug's performance. mdpi.comcontractpharma.com

Amorphous Solid Dispersions and Their Solid-State Stability Mechanisms

An amorphous solid dispersion (ASD) is a system where the drug is dispersed in an amorphous state within a carrier matrix, typically a polymer. ascendiacdmo.comresearchgate.net This approach is often used to improve the solubility and dissolution rate of poorly water-soluble drugs by circumventing the energy barrier required to break down a stable crystal lattice. nih.gov

The preparation of an ASD of tromethamine acetylsalicylate would likely involve methods such as spray drying or hot-melt extrusion, where the drug and polymer are dissolved or melted together and then rapidly solidified to trap the drug in an amorphous state. ascendiacdmo.com

The key challenge with amorphous forms is their inherent physical instability; they have a thermodynamic tendency to revert to a more stable crystalline form over time. researchgate.net The stability of an ASD is maintained through several mechanisms:

Polymer as a Stabilizer: The polymer matrix stabilizes the amorphous drug by increasing the glass transition temperature (Tg) of the mixture and by reducing the molecular mobility of the drug molecules, thereby hindering the nucleation and growth of crystals. nih.gov

Drug-Polymer Interactions: Specific interactions, such as hydrogen bonding between the drug and the polymer, can further inhibit crystallization and enhance stability. nih.gov

Characterization of ASDs involves confirming the amorphous nature of the drug (e.g., via PXRD, which shows a characteristic halo pattern) and assessing its miscibility with the polymer (e.g., via DSC, which should show a single Tg). ascendiacdmo.comnih.gov Stability studies under accelerated conditions (e.g., high temperature and humidity) are essential to predict the shelf-life of the ASD and ensure that the drug does not crystallize during storage. nih.gov

Table 2: Common Polymers and Stability Mechanisms in ASDs

| Polymer Example | Primary Stabilization Mechanism | Relevance to Tromethamine Acetylsalicylate |

|---|---|---|

| Polyvinylpyrrolidone (PVP) | Forms a rigid, high-Tg matrix; capable of hydrogen bonding with drug molecules. nih.gov | The hydroxyl and carbonyl groups in the co-crystal could form H-bonds with PVP. |

| Hydroxypropyl Methylcellulose (HPMC) | Increases Tg and provides steric hindrance to crystallization. | A common and effective polymer for stabilizing a wide range of amorphous drugs. |

| Polyethylene Glycol (PEG) | Can form crystalline or amorphous dispersions depending on the preparation. nih.gov | May be less ideal for creating a stable amorphous dispersion due to its own tendency to crystallize. |

Computational Chemistry and Molecular Modeling Approaches for the 2 Acetoxybenzoic Acid–aminotriol Co Crystal/salt System

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic properties and bonding nature of the aspirin-tromethamine system. These methods provide insights that are not readily accessible through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely applied to predict the molecular and crystal properties of pharmaceutical co-crystals, including the aspirin-tromethamine system. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and provide a detailed understanding of the system's geometry, electronic characteristics, and vibrational frequencies. mdpi.comresearchgate.net

DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), are employed to optimize the geometry of the individual molecules and the co-crystal unit cell. mdpi.commdpi.com These calculations help in determining key electronic descriptors that govern the reactivity and stability of the complex. mdpi.comresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is a critical indicator of chemical reactivity and kinetic stability. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for Aspirin (B1665792)

| Computational Parameter | Description | Representative Value (Aspirin) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -9.33 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 0.03 eV |

| HOMO-LUMO Gap (HLG) | Energy difference between HOMO and LUMO; indicates molecular stability and reactivity. | 9.36 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 4.68 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 4.65 eV |

This table presents representative data for the aspirin molecule, calculated using the ωB97X-D functional and 6-311G++(d,p) basis set, as a reference for the types of parameters derived from DFT studies. mdpi.com

DFT is also instrumental in validating crystal structures obtained from experimental methods like X-ray diffraction (XRD) by optimizing these structures to find the most energetically favorable configurations. researchgate.net This synergy between theoretical calculations and experimental results is crucial for a comprehensive understanding of the co-crystal's solid-state properties. larvol.com

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework often applied to DFT results to analyze intermolecular interactions. nih.gov QTAIM characterizes the topology of the electron density, identifying bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the bonds. nih.gov For hydrogen bonds, a high value of electron density and a positive Laplacian at the BCP are characteristic of strong, closed-shell interactions. nih.gov

The energy of these hydrogen bonds can be estimated from the topological properties of the electron density, providing a quantitative measure of their contribution to the stability of the co-crystal. nih.gov Studies on similar systems, like rifampicin-tromethamine co-crystals, have shown that these hydrogen-bond networks are key to their enhanced stability. mdpi.com

Table 2: Example of Hydrogen Bond Analysis using QTAIM

| Hydrogen Bond | Distance (Å) | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Estimated Bond Energy (kJ/mol) |

|---|---|---|---|---|

| N-H···O | 1.45 | > 0.02 | > 0 | ~137 |

| C-H···O | 1.84 | > 0.01 | > 0 | ~45 |

This table provides illustrative data based on QTAIM analysis of intermolecular interactions in a biological system to demonstrate the type of information obtained. The values show how different types of hydrogen bonds can be characterized and their strengths compared. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While QM methods provide a static, time-independent picture of molecular systems, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of complex processes like solvation and conformational changes. scribd.com

MD simulations are a powerful tool for investigating the dissolution of pharmaceutical crystals in a solvent, a process critical to a drug's bioavailability. researchgate.netijper.org To simulate the solvation of the aspirin-tromethamine co-crystal, a simulation box is constructed containing the crystal lattice surrounded by solvent molecules, typically water. researchgate.net The interactions between all atoms are described by a force field, such as CHARMM or AMBER, which are collections of parameters that define the potential energy of the system. scribd.comresearchgate.net

The simulation tracks the trajectories of individual molecules as the crystal dissolves. researchgate.net This allows for a step-by-step observation of the dissolution mechanism, from the detachment of molecules from the crystal surface to their diffusion into the bulk solvent. researchgate.net Analysis of these simulations can reveal how different crystal faces dissolve at varying rates and how the co-former (tromethamine) influences the dissolution of the API (aspirin). researchgate.netijper.org

To maintain a continuous dissolution process under "sink conditions" (where the concentration of the dissolved substance in the bulk solution remains low), specialized simulation techniques may be employed, such as using dummy atoms that bind to dissolved molecules to remove them from the solution. researchgate.net The choice of water model (e.g., TIP3P, TIP4P/2005) can also influence the simulated dissolution rate due to differences in properties like diffusion. researchgate.net

Table 3: Common Components of an MD Simulation for Dissolution

| Component | Description | Example |

|---|---|---|

| System Setup | A crystal of the compound is placed in a periodic box filled with solvent molecules. | An aspirin-tromethamine crystal in a box of water. |

| Force Field | A set of equations and parameters that describes the potential energy of the system. | CHARMM, AMBER, OPLS |

| Water Model | A specific parameterization for water molecules. | TIP3P, TIP4P/2005 |

| Simulation Protocol | The sequence of steps, including energy minimization, equilibration (NPT ensemble), and production run (NVT ensemble). | 100 ns NPT simulation followed by 1000 ns NVT simulation. mdpi.com |

| Analysis | Calculation of properties from the atomic trajectories. | Mean square displacement, radial distribution functions, dissolution rate. |

Within the crystal lattice, molecules are not entirely static. They exhibit vibrational and rotational motions that can be studied using solid-state MD simulations. f1000research.com These simulations provide insights into the conformational flexibility of both aspirin and tromethamine within the constraints of the crystal packing. missouri.edu

For aspirin, key conformational degrees of freedom include the rotation of the carboxylic acid group and the acetyl group. missouri.edufigshare.com Ab initio studies have explored the potential energy surface of the isolated aspirin molecule, identifying multiple conformational isomers and the energy barriers between them. missouri.edu In the solid state, the crystal packing environment significantly influences which conformations are adopted. missouri.edu MD simulations can model how intermolecular interactions, such as hydrogen bonds within the aspirin-tromethamine crystal, restrict these rotational motions. rsc.org

Analysis of the simulation trajectories can yield data on the distribution of dihedral angles, revealing the preferred conformations and the extent of their fluctuations within the crystal. This information is crucial for understanding the stability of the crystal structure and can be correlated with experimental data from techniques like solid-state NMR.

Table 4: Conformational Isomers of Aspirin and Relative Energies

| Conformer Feature | Description | Relative Energy (kcal/mol) - Gas Phase |

|---|---|---|

| Carboxylic Acid C-O | Rotation around the C-C bond of the carboxyl group. | s-trans preferred by ~7 kcal/mol |

| Ester C-O | Rotation around the O-C(acetyl) bond. | s-trans preferred by ~4 kcal/mol |

| Ph-COOH Conformation | Rotation of the carboxyl group relative to the phenyl ring. | Z preferred unless H-bonding is possible |

This table shows theoretical energy differences for conformations of an isolated aspirin molecule. missouri.edu In the co-crystal, these preferences are modulated by intermolecular interactions with tromethamine.

Crystal Structure Prediction (CSP) for Novel Solid Forms and Polymorph Identification

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy crystal structures for a given molecule or set of molecules based solely on their chemical diagrams. nyu.eduu-tokyo.ac.jp This is a significant challenge in materials science and pharmaceuticals because a compound can often crystallize in multiple different arrangements, known as polymorphs, which can have different physical properties. nyu.edu

The CSP process typically involves two main steps. First, a large number of plausible crystal structures are generated using algorithms that explore different space groups, cell parameters, and molecular positions and orientations. u-tokyo.ac.jparxiv.org Second, the lattice energy of these generated structures is calculated and ranked to identify the most thermodynamically stable forms. nyu.edu This energy ranking often employs a hierarchical approach, starting with computationally cheaper force fields and refining the most promising candidates with more accurate but expensive DFT calculations. nih.gov

For the 2-acetoxybenzoic acid–aminotriol system, CSP could be used to explore whether polymorphs of the known co-crystal exist or if other stoichiometries (e.g., 2:1 aspirin:tromethamine) could form stable structures. core.ac.uk The results of a CSP study provide a landscape of possible crystal structures, guiding experimental efforts to discover new solid forms. nyu.edureading.ac.uk For example, a combined approach using CSP with experimental techniques like solid-state NMR has been successfully used to identify and distinguish between polymorphs of aspirin. nih.gov

Table 5: General Workflow for Crystal Structure Prediction (CSP)

| Step | Description | Computational Methods |

|---|---|---|

| 1. Structure Generation | Creation of a vast number of hypothetical crystal packing arrangements. | Random search, genetic algorithms, symmetry-restricted generation. u-tokyo.ac.jparxiv.org |

| 2. Energy Minimization | Optimization of the generated structures to find local energy minima. | Molecular mechanics force fields. |

| 3. Energy Ranking | Calculation of the relative lattice energies of the optimized structures. | Force fields, DFT (for higher accuracy). nih.gov |

| 4. Final Candidate Selection | Analysis of the most stable predicted structures, considering thermodynamic and kinetic factors. | Comparison of predicted structures with experimental data (e.g., PXRD). reading.ac.uk |

Table of Compound Names

| Systematic Name | Common/Other Names |

| 2-Acetoxybenzoic acid | Aspirin, Acetylsalicylic acid |

| 2-Amino-2-(hydroxymethyl)propane-1,3-diol | Tromethamine, TRIS, Aminotriol |

| 2-Acetoxybenzoic acid–2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | Einecs 239-264-9, Aspirin-tromethamine co-crystal/salt |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights (excluding prohibited properties)

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational strategy to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. iucr.org For the 2-acetoxybenzoic acid–aminotriol system and other co-crystals, QSPR offers a predictive lens to estimate important characteristics without the need for extensive experimental work. researchgate.netrsc.org The fundamental principle is that the properties of a chemical compound are intrinsically linked to its molecular structure. iucr.org

While specific QSPR models exclusively for the 2-acetoxybenzoic acid–aminotriol co-crystal are not extensively documented in publicly available literature, the methodology has been successfully applied to predict the properties of various co-crystals, providing a framework for how such an analysis would be approached. nih.govmdpi.com These studies establish predictive relationships for properties such as melting point, crystal density, and lattice energy. nih.govul.ie

The development of a QSPR model involves several key steps:

Data Set Compilation: A database of co-crystals with experimentally determined properties is assembled. For instance, a dataset could include various active pharmaceutical ingredients (APIs) and coformers. mdpi.comresearchgate.net

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for the individual components (the API and the coformer). These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. mdpi.comicm.edu.pl Software like Dragon or Mordred can be used to generate thousands of such descriptors. mdpi.comicm.edu.pl

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking a selection of the most relevant descriptors to the property of interest. nih.govicm.edu.pl The model's predictive power is rigorously tested through internal and external validation techniques. rsc.org

For example, research on a diverse set of co-crystals has shown that properties like melting point can be predicted using descriptors for the pure API and coformer, along with terms accounting for their interaction, such as the difference in their pKa values. ul.ie Studies have found that descriptors related to molecular shape, polarity, and hydrogen bonding capabilities are often crucial in predicting co-crystal formation and properties. mdpi.comresearchgate.net

The following interactive data tables illustrate the types of data used and generated in QSPR studies for predicting co-crystal properties.

Table 1: Example Molecular Descriptors Used in Co-crystal QSPR Models

This table showcases a selection of molecular descriptors that are commonly employed in QSPR models to predict the physicochemical properties of co-crystals. These descriptors quantify different aspects of the molecular structure of the individual components (API and coformer).

| Descriptor Abbreviation | Descriptor Name | Type | Description |

| MW | Molecular Weight | Constitutional | The sum of the atomic weights of all atoms in a molecule. |

| TPSA | Topological Polar Surface Area | Electronic | The sum of surfaces of polar atoms in a molecule. |

| nRotB | Number of Rotatable Bonds | Topological | The number of bonds that allow free rotation around them. |

| HDon | Hydrogen Bond Donors | Constitutional | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| HAcc | Hydrogen Bond Acceptors | Constitutional | The number of electronegative atoms (N, O) with lone pairs. |

| logP | Octanol-Water Partition Coefficient | Physicochemical | A measure of a compound's hydrophobicity. |

Table 2: Illustrative QSPR Model for Predicting Co-crystal Melting Point (°C)

This table presents a hypothetical but representative QSPR model for predicting the melting point of co-crystals. It includes a training set of co-crystals with their experimental melting points and the values predicted by the model, along with the calculated error. Such tables are used to assess the accuracy and predictive power of a QSPR model.

| Co-crystal System (API-Coformer) | Experimental Melting Point (°C) | Predicted Melting Point (°C) | Residual Error (°C) |

| Caffeine - Oxalic Acid | 155 | 158 | -3 |

| Theophylline - Glutaric Acid | 145 | 142 | 3 |

| Isonicotinamide - Salicylic (B10762653) Acid | 130 | 133 | -3 |

| Nicotinamide - Adipic Acid | 149 | 150 | -1 |

| Carbamazepine - Saccharin | 215 | 212 | 3 |

Table 3: Statistical Validation of a QSPR Model

This table provides key statistical parameters used to validate the performance of a QSPR model. High values for R² and Q² and a low value for RMSE indicate a robust and predictive model.

| Parameter | Description | Value |

| N | Number of compounds in the dataset | 61 |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.95 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | 0.91 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | 2.55 |

These tables and findings from related systems demonstrate the potential of QSPR modeling to provide valuable predictive insights into the physicochemical properties of the 2-acetoxybenzoic acid–aminotriol co-crystal/salt system, guiding its development and understanding. nih.govmdpi.comul.ie

Biopharmaceutical Characterization and Molecular Mechanisms of the Compound in Pre Clinical Research

In Vitro Dissolution Kinetics and Solubility Enhancement Mechanisms

The dissolution rate and solubility of an active pharmaceutical ingredient are critical determinants of its oral bioavailability. For acetylsalicylic acid, these properties are significantly influenced by the physicochemical environment.

Impact of pH, Ionic Strength, and Surfactants on Compound Dissolution Profiles

The dissolution of acetylsalicylic acid is markedly dependent on the pH of the medium. nih.gov As a weak acid with a pKa of approximately 3.5, its solubility increases with increasing pH as the molecule ionizes. nih.govnih.gov At the acidic pH of the stomach (e.g., pH 1.2), acetylsalicylic acid is predominantly in its less soluble, protonated form. nih.gov As the pH rises in the small intestine (pH 4.5 to 6.8), its solubility significantly increases. nih.govdissolutiontech.com For instance, studies have shown a slower dissolution rate at pH 1.2 compared to pH 4.5 and 6.8. nih.gov

The presence of surfactants can also modify the dissolution behavior of acetylsalicylic acid. Surfactants can alter the crystal habit and surface characteristics of the drug, which in turn affects its solubility and dissolution rate. researchgate.netajrconline.org Studies with various types of surfactants (anionic, cationic, and non-ionic) have demonstrated that they can enhance the dissolution of acetylsalicylic acid, with the extent of enhancement being dependent on the specific surfactant and its concentration. researchgate.netajrconline.org For example, sodium lauryl sulphate (anionic) has been shown to significantly improve the dissolution of acetylsalicylic acid. researchgate.net The hydrolysis of acetylsalicylic acid is also influenced by pH and the presence of surfactants, with the hydrolysis rate being affected by the distribution of the drug between the aqueous and micellar phases. ekb.eg

| Formulation | pH | % Dissolved at 15 min |

|---|---|---|

| Micronized Acetylsalicylic Acid | 1.2 | 92.5 |

| Standard Acetylsalicylic Acid | 1.2 | 47.6 |

| Micronized Acetylsalicylic Acid | 4.5 | 98.8 |

| Standard Acetylsalicylic Acid | 4.5 | 78.9 |

| Micronized Acetylsalicylic Acid | 6.8 | 100.9 |

| Standard Acetylsalicylic Acid | 6.8 | 82.8 |

Mechanistic Role of Solid-State Forms on Apparent Solubility and Dissolution Rate

The solid-state form of a drug, including its particle size and crystalline structure, plays a crucial role in its apparent solubility and dissolution rate. Micronization, a process that reduces the particle size of the drug, increases the surface area available for dissolution, leading to a faster dissolution rate. nih.govnih.gov This is consistent with the Noyes-Whitney equation, which describes the relationship between surface area and dissolution rate. nih.gov A study comparing a micronized acetylsalicylic acid tablet formulation to a standard tablet showed significantly faster dissolution for the micronized form across a pH range of 1.2 to 6.8. nih.gov

Acetylsalicylic acid is known to exist in different polymorphic forms, which can have different physical properties, including melting point and solubility. nih.gov The stable form, polymorph I, is the most common. nih.gov The formation of salts, such as the one with Tris, is another strategy to enhance solubility and dissolution. Water-soluble salts of acetylsalicylic acid, like lysine (B10760008) acetylsalicylate, have been developed to allow for different routes of administration. mdpi.com Similarly, forming a salt with Tris, an alkaline compound, is intended to improve water solubility. google.com

Membrane Permeation and Transport Studies in Biorelevant Model Systems

The ability of a drug to permeate biological membranes is a key factor in its absorption and distribution.

Investigation of Passive Diffusion Across Artificial Lipid Bilayers

The permeation of acetylsalicylic acid across lipid membranes is influenced by its ionization state, which is pH-dependent. nih.gov The uncharged, protonated form of the molecule is more lipophilic and therefore permeates lipid bilayers more readily via passive diffusion. nih.govnih.gov Studies using artificial lipid bilayers have shown that the interaction of acetylsalicylic acid with the membrane is greater at acidic pH (below its pKa) compared to neutral pH. nih.gov X-ray diffraction studies have indicated that acetylsalicylic acid molecules can incorporate into the headgroup region of phospholipid bilayers. nih.govnih.govresearchgate.net The presence of acetylsalicylic acid can perturb the organization of the lipid bilayer, potentially increasing its permeability. nih.gov

Exploration of Potential Carrier-Mediated Transport in Cellular Models